3-(Cyclopentylsulfamoyl)benzoic acid
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Overview
Description
3-(Cyclopentylsulfamoyl)benzoic acid is a chemical compound that has garnered attention in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique structure, which includes a benzoic acid moiety substituted with a cyclopentylsulfamoyl group. The molecular formula of this compound is C12H15NO4S, and it has a molecular weight of 269.32 g/mol.
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Benzoic acid derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition or allosteric modulation .
Biochemical Pathways
3-(Cyclopentylsulfamoyl)benzoic acid may be involved in various biochemical pathways. Benzoic acid derivatives are known to participate in the β-oxidative pathway . This pathway is analogous to the catabolism of fatty acids and involves a series of reactions that shorten the carbon chain of the compound .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound greatly influence its bioavailability .
Result of Action
It is known that benzoic acid derivatives can have various effects, such as antimicrobial activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentylsulfamoyl)benzoic acid typically involves the reaction of benzoic acid derivatives with cyclopentylamine and sulfonyl chloride. The general synthetic route can be summarized as follows:
Starting Material: Benzoic acid derivative.
Reagents: Cyclopentylamine, sulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane, under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for reagent addition and product isolation ensures high yield and purity. The final product is typically purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopentylsulfamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated benzoic acid derivatives.
Scientific Research Applications
3-(Cyclopentylsulfamoyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclohexylsulfamoyl)benzoic acid
- 3-(Cyclopropylsulfamoyl)benzoic acid
- 3-(Cyclobutylsulfamoyl)benzoic acid
Uniqueness
3-(Cyclopentylsulfamoyl)benzoic acid is unique due to its specific cyclopentyl substitution, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(cyclopentylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c14-12(15)9-4-3-7-11(8-9)18(16,17)13-10-5-1-2-6-10/h3-4,7-8,10,13H,1-2,5-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBQTNFHDPACBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893761-09-6 |
Source
|
Record name | 3-(cyclopentylsulfamoyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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